molecular formula C13H21NO2 B11884205 tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate

tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B11884205
M. Wt: 223.31 g/mol
InChI Key: YAKKLNKWNZYYHK-UHFFFAOYSA-N
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Description

tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate: is a spirocyclic compound with a unique structure that includes a nitrogen atom within the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Various nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate
  • tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate

Uniqueness: tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate is unique due to its methylene group at the 7-position, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar spirocyclic compounds and makes it a valuable target for research and development.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl 7-methylidene-5-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C13H21NO2/c1-10-8-13(6-5-7-13)14(9-10)11(15)16-12(2,3)4/h1,5-9H2,2-4H3

InChI Key

YAKKLNKWNZYYHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)CC12CCC2

Origin of Product

United States

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